Gliotoxin

Beschreibung

Historical Context and Discovery

Gliotoxin was initially described in 1936 by R. Weindling and O.H. Emerson as a metabolic product from the fungus then identified as Trichoderma lignorum. Subsequent re-identification, based on the advice of C. Thom and M. Timonin, attributed its isolation to Gliocladium fimbriatum, though contention remains regarding the exact fungal species from which it was first isolated. wikipedia.org Notably, this compound holds historical significance as the second antibiotic agent of fungal origin to be discovered, following only penicillin. apsnet.org The intricate chemical structure of this compound was elucidated in 1958 by Bell et al. wikipedia.org

This compound as a Secondary Metabolite

This compound is classified as a sulfur-containing fungal secondary metabolite (SM) belonging to the epidithiodioxopiperazine (ETP) class. wikipedia.orgfrontiersin.orgmdpi.comresearchgate.net Its defining characteristic is an internal disulfide bridge, which is crucial for its biological activity. wikipedia.orgfrontiersin.orgresearchgate.net Unlike primary metabolites, which are essential for fungal growth and survival, secondary metabolites like this compound are not vital for the producer's basic life functions but play diverse roles in their ecological strategies. biorxiv.org this compound exhibits pleiotropic activities, encompassing medicinal properties, biocontrol capabilities, and toxic effects on humans. frontiersin.org Its toxicity is often attributed to its unusual intramolecular disulfide bridge, which facilitates redox cycling and the production of reactive oxygen species (ROS), or by disturbing intracellular redox homeostasis through interaction with thiol groups of antioxidants like glutathione (B108866). frontiersin.orgresearchgate.net

Structure

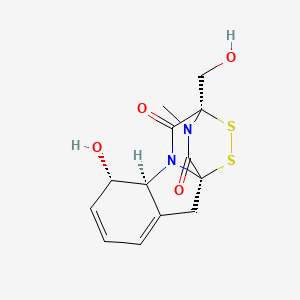

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R,7S,8S,11R)-7-hydroxy-11-(hydroxymethyl)-15-methyl-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3,5-diene-10,14-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S2/c1-14-10(18)12-5-7-3-2-4-8(17)9(7)15(12)11(19)13(14,6-16)21-20-12/h2-4,8-9,16-17H,5-6H2,1H3/t8-,9-,12+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIVPIPIDMRVLAY-RBJBARPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C23CC4=CC=CC(C4N2C(=O)C1(SS3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)[C@]23CC4=CC=C[C@@H]([C@H]4N2C(=O)[C@]1(SS3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60877179 | |

| Record name | Gliotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60877179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67-99-2 | |

| Record name | Gliotoxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gliotoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gliotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60877179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,7S,8S,11R)-7-hydroxy-11-(hydroxymethyl)-15-methyl-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3,5-diene-10,14-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLIOTOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L648PH06K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Gliotoxin Biosynthesis and Genetic Regulation

The gli Gene Cluster: Organization and Components

In the opportunistic human pathogen Aspergillus fumigatus, the genes responsible for gliotoxin production are physically linked in a BGC located on chromosome VI. nih.gov This cluster, designated the gli cluster, contains 13 genes that encode the enzymatic machinery and regulatory factors necessary for the synthesis and secretion of this compound. nih.gov The organization of these genes into a cluster facilitates the coordinated regulation of their expression, ensuring the efficient production of the toxin. The presence of homologous gli gene clusters across various fungal species, including those in the genera Trichoderma and Penicillium, suggests a common ancestral origin. nih.gov

The core of the gli cluster is composed of genes encoding enzymes that directly catalyze the formation of the this compound molecule from its amino acid precursors. In addition to these core biosynthetic genes, the cluster also contains genes responsible for self-protection or resistance to the toxic effects of this compound, as well as regulatory genes that control the expression of the entire cluster. asm.orgplos.org For instance, gliZ encodes a Zn(II)2Cys6 transcription factor that is essential for the expression of other gli genes and, consequently, for this compound biosynthesis. asm.orgnih.gov Another key component, gliT, an oxidoreductase, is involved in the final step of biosynthesis by forming the critical disulfide bridge and also plays a role in protecting the fungus from the toxin. nih.govwikipedia.org

Key Genes and Their Enzymatic Functions in the Pathway

The synthesis of this compound is a multi-step enzymatic cascade, with each step catalyzed by a specific enzyme encoded by a gene within the gli cluster. The pathway begins with the formation of a dipeptide scaffold, followed by a series of modifications including hydroxylation, sulfurization, and methylation to yield the final bioactive molecule.

The initial and critical step in this compound biosynthesis is the condensation of the amino acids L-phenylalanine and L-serine to form a diketopiperazine scaffold. nih.govoup.comresearchgate.net This reaction is catalyzed by a nonribosomal peptide synthase (NRPS) encoded by the gliP gene. nih.govleibniz-hki.denih.gov Deletion of the gliP gene in A. fumigatus completely abolishes the production of this compound, confirming its essential role as the key enzyme initiating the biosynthetic pathway. nih.govleibniz-hki.denih.gov The GliP enzyme is a large, multi-domain protein that activates and links the two precursor amino acids to form the core structure of what will become the this compound molecule.

Following the formation of the dipeptide scaffold, the next crucial step is the introduction of sulfur atoms, which are characteristic of this compound and essential for its biological activity. This is accomplished through a bis-glutathionylation reaction catalyzed by the glutathione (B108866) S-transferase (GST) encoded by the gliG gene. nih.govwikipedia.org The GliG enzyme attaches two molecules of glutathione to the diketopiperazine intermediate. wikipedia.org This step is preceded by the bihydroxylation of the diketopiperazine, a reaction mediated by the cytochrome P450 monooxygenase, GliC, which is a prerequisite for the subsequent action of GliG. nih.gov The deletion of gliG completely halts this compound production, highlighting its indispensable role in the sulfurization process. nih.gov

After the addition of two glutathione molecules by GliG, the subsequent steps involve the trimming of these glutathione adducts. The gliK gene encodes a gamma-glutamyl transferase, an enzyme responsible for removing the γ-glutamyl moieties from the bis-glutathionylated intermediate. nih.govwikipedia.org The deletion of gliK in A. fumigatus has been shown to completely abolish this compound biosynthesis, positioning its function after the bis-glutathionylation event catalyzed by GliG. nih.gov This enzymatic step is a critical part of the processing of the glutathione additions, paving the way for the formation of the final dithiol precursor.

Following the removal of the γ-glutamyl residues by GliK, the next step in processing the glutathione adducts is catalyzed by the enzyme encoded by the gliJ gene. GliJ functions as a Cys-Gly carboxypeptidase. nih.gov This enzyme acts to remove the carboxyl moieties from the glutathione additions. wikipedia.org Functioning as a dinuclear metallohydrolase, GliJ continues the stepwise disassembly of the glutathione molecules attached to the this compound intermediate. nih.gov

The final step in the removal of the remnants of the glutathione molecules is catalyzed by an aminotransferase encoded by the gliI gene. nih.gov This enzyme is responsible for removing the amino moieties from the processed glutathione additions, ultimately yielding the free thiol groups necessary for the formation of the characteristic disulfide bridge of this compound. wikipedia.orgresearchgate.net The expression of gliI is dependent on the transcriptional regulator GliZ. asm.orgnih.gov

gliF: Cytochrome P450 Monooxygenase and Ring Closure

The gliF gene encodes a crucial cytochrome P450 monooxygenase that plays a key role in the later stages of this compound biosynthesis. nih.govresearchgate.netnih.gov This enzyme is responsible for catalyzing an unprecedented N-heterocyclization reaction, which is essential for the formation of the complex hydroindole ring scaffold characteristic of this compound. nih.govresearchgate.netnih.gov Through a combination of mutational analysis, in vitro reconstitution, and biotransformation experiments, it has been demonstrated that GliF is specific to epidithiodiketopiperazines (ETPs) like this compound. nih.govnih.gov The deletion of the gliF gene in Aspergillus fumigatus completely abolishes the production of this compound. nih.gov Computational and experimental studies suggest that the reaction mechanism involves an unusual C–N ring-closure step that occurs concurrently with the hydroxylation of the aromatic ring. researchgate.netmdpi.com This biotransformation is a rare enzymatic reaction that is not easily replicated by current synthetic chemistry methods. nih.govnih.gov Phylogenetic analysis indicates that GliF belongs to a specific clade of cytochrome P450 monooxygenases found in the biosynthetic pathways of related ETPs, suggesting a conserved function in the formation of these complex heterocyclic structures. nih.gov While it is established that GliF is involved in the modification of the diketopiperazine side chain, the precise mechanistic details of the ring closure it catalyzes are still a subject of ongoing research. uniprot.orgnih.gov

gliN/gliM: N-methyltransferase/O-methyltransferase

The genes gliN and gliM are integral to the this compound biosynthetic pathway, encoding for methyltransferase enzymes. wikipedia.orgnih.gov Specifically, gliN encodes an N-methyltransferase, while gliM is believed to encode an O-methyltransferase. wikipedia.orgnih.govnih.gov The primary function of the N-methyltransferase, GliN, is to catalyze the N-methylation of a biosynthetic intermediate. uniprot.orgnih.gov This step is crucial as it adds a methyl group to a nitrogen atom within the core structure, leading to the formation of the dithiol this compound intermediate. wikipedia.org This methylation, which utilizes S-adenosyl methionine (SAM) as a methyl donor, confers stability to the ETP structure and dampens the spontaneous formation of unstable tri- and tetrasulfides. uniprot.orgnih.govwikipedia.org The O-methyltransferase encoded by gliM is also part of the gene cluster, though its precise role and interplay with GliN are not as clearly defined. wikipedia.orgnih.gov While the functions of these methyltransferases are generally accepted, some sources indicate that the exact roles and the specific steps involving GliM and GliN in the biosynthetic pathway are not yet completely understood. wikipedia.org

gliT: Oxidoreductase Thioredoxin for Disulfide Bridge Closure

The gliT gene encodes a thioredoxin reductase, an oxidoreductase that performs the final and critical step in the biosynthesis of active this compound: the closure of the disulfide bridge. uniprot.orgnih.govwikipedia.orgnih.gov This FAD-dependent enzyme catalyzes the oxidation of the dithiol precursor of this compound, forming the redox-active transannular disulfide bridge that is essential for its toxicity. figshare.com The enzyme utilizes molecular oxygen as the terminal electron acceptor in this process. figshare.com

Beyond its biosynthetic role, GliT is also paramount for the self-protection of the producing organism, A. fumigatus, against its own toxic metabolite. uniprot.orgnih.govnih.gov Deletion of the gliT gene results in the accumulation of the dithiol this compound intermediate, leading to a hypersensitivity to exogenously applied this compound. wikipedia.org This suggests that GliT provides a mechanism for the fungus to tolerate the this compound it produces. figshare.comnih.gov Interestingly, the expression of gliT can be induced by the presence of this compound, even in the absence of the primary transcriptional regulator, GliZ, indicating an independent regulatory mechanism for this crucial self-protection gene. plos.org The dual function of GliT in both the final biosynthetic step and in conferring resistance makes it a key component of the gli gene cluster. figshare.com

| Gene | Enzyme | Function | Role in Biosynthesis |

| gliT | Thioredoxin Reductase | Oxidoreductase | Catalyzes the final disulfide bridge closure. uniprot.orgwikipedia.orgnih.gov |

| Self-Protection | Confers resistance to this compound. uniprot.orgnih.govfigshare.comnih.gov |

gliA: Major Facilitator Superfamily (MFS) Transporter for Secretion

The gliA gene, located within the this compound biosynthesis gene cluster, encodes a membrane protein belonging to the Major Facilitator Superfamily (MFS) of transporters. wikipedia.orgnih.govnih.gov The primary function of GliA is to act as an efflux pump, actively secreting this compound out of the fungal cell. wikipedia.orgnih.gov This secretion is a crucial aspect of the this compound system for two main reasons. Firstly, it allows the toxin to be released into the environment where it can exert its toxic effects on other cells and organisms. nih.gov Secondly, by exporting the toxin, GliA plays a significant role in the self-protection of A. fumigatus, preventing the intracellular accumulation of toxic levels of this compound. nih.gov

Disruption of the gliA gene leads to a significant decrease in the amount of extracellular this compound and an increased susceptibility of the fungus to the toxin. nih.gov This demonstrates that GliA, in conjunction with GliT, is a key component of the fungus's tolerance mechanism. nih.gov The intracellular dithiol this compound that is oxidized by GliT is subsequently effluxed by GliA. uniprot.orgnih.gov Studies have shown that mice infected with an A. fumigatus strain lacking a functional gliA gene had higher survival rates, indicating that GliA contributes to the virulence of the fungus through the effective secretion of this compound. nih.gov

| Gene | Protein Family | Function | Significance |

| gliA | Major Facilitator Superfamily (MFS) | Transporter | Secretion of this compound across the cell membrane. wikipedia.orgnih.gov |

| Self-Protection | Prevents toxic intracellular accumulation of this compound. nih.gov | ||

| Virulence | Contributes to the virulence of A. fumigatus. nih.gov |

Unelucidated Roles of Specific gli Genes (e.g., gliC, gliF, gliH, gliM, gliN)

While significant progress has been made in characterizing the this compound biosynthetic pathway, the precise functions of several genes within the gli cluster remain to be fully elucidated. wikipedia.org Among these, the exact roles of gliC, gliF, gliH, gliM, and gliN are noted as not being completely understood. wikipedia.org

gliC and gliF : Both encode cytochrome P450 monooxygenases. nih.gov While GliC is known to hydroxylate the diketopiperazine scaffold and GliF is involved in ring closure, the intricate details of their catalytic mechanisms and potential interplay are still under investigation. nih.govuniprot.orgnih.govwikipedia.org

gliM and gliN : These genes encode an O-methyltransferase and an N-methyltransferase, respectively. wikipedia.orgnih.gov GliN is known to methylate a nitrogen atom in a key intermediate. uniprot.orgnih.gov However, the specific substrate and exact catalytic function of GliM, and how it coordinates with GliN, require further clarification. wikipedia.org

gliH : The function of the protein encoded by gliH is still largely unknown and is often referred to as a hypothetical or conserved hypothetical protein. researchgate.netresearchgate.net

This lack of complete understanding highlights the complexity of the this compound biosynthetic pathway and indicates that further research is necessary to fully map every enzymatic step and the function of each component encoded within the gli gene cluster.

Transcriptional and Global Regulation of gli Gene Cluster Expression

The expression of the gli gene cluster is a tightly controlled process, subject to regulation at multiple levels to ensure that this compound is produced under appropriate conditions. This regulation involves specific transcription factors located both within and outside the cluster, as well as global regulatory proteins that respond to various environmental and cellular signals. Key regulators include the cluster-specific transcription factor GliZ, the global regulator LaeA, and other factors like RsmA and the MAP kinase MpkA, which are involved in signaling pathways that influence secondary metabolism. plos.orgplos.org Nutritional cues, such as the availability of carbon and nitrogen sources, also play a role in modulating the expression of the gli cluster, a common theme in the regulation of fungal secondary metabolites. plos.org This complex network of regulation ensures that the energetically costly production of this compound is coordinated with the developmental and environmental state of the fungus.

GliZ: Positive Transcriptional Regulator

The gliZ gene, located within the gli gene cluster, encodes a putative Zn(2)Cys(6) binuclear finger transcription factor that acts as a key positive regulator of this compound biosynthesis. nih.govnih.govresearchgate.netnih.gov Deletion of gliZ results in the complete loss of this compound production, demonstrating its essential role in activating the biosynthetic pathway. nih.govresearchgate.netnih.gov Conversely, the presence of multiple copies of gliZ in the genome leads to an increase in this compound synthesis. nih.govresearchgate.net

GliZ is required for the expression of other genes within the gli cluster. nih.govresearchgate.netnih.gov Its function is to facilitate the coordinate expression of the biosynthetic genes necessary for the production of the toxin. nih.gov Intracellular this compound itself can act as a signaling molecule, activating GliZ and thereby creating a positive feedback loop that enhances gli gene cluster expression. wikipedia.org The targeting of this transcriptional activator is considered a potential strategy to abrogate this compound biosynthesis, as its deletion effectively shuts down the entire pathway. wikipedia.org While GliZ controls the expression of most gli genes, it is noteworthy that gliT, the gene responsible for self-protection, appears to have a regulatory mechanism that is at least partially independent of GliZ. plos.org

| Gene | Protein Type | Function | Effect of Deletion |

| gliZ | Zn(2)Cys(6) Transcription Factor | Positive transcriptional regulator of the gli gene cluster. nih.govnih.govresearchgate.netnih.gov | Abrogated this compound biosynthesis. wikipedia.orgnih.govresearchgate.netnih.gov |

| Activates expression of other gli genes. nih.govresearchgate.netnih.gov | Loss of gli cluster gene expression. nih.govresearchgate.net |

LaeA and VeA: Global Regulators

The biosynthesis of this compound is intricately controlled by a network of regulatory proteins, among which LaeA and VeA are considered global regulators of secondary metabolism in many filamentous fungi, including Aspergillus fumigatus. nih.govnih.govuniprot.org These proteins are key components of a larger protein assembly known as the velvet complex, which also includes VelB. This complex, particularly the heterotrimeric VelB-VeA-LaeA formation, plays a crucial role in coordinating fungal development with the production of secondary metabolites in response to environmental cues like light. nih.govplos.orgnih.govresearchgate.net

LaeA, first identified in Aspergillus nidulans, is a nuclear protein containing a conserved S-adenosylmethionine (SAM) binding site, suggesting it possesses methyltransferase activity. nih.govuniprot.org It is proposed that LaeA influences gene expression by modifying chromatin structure, thereby controlling the accessibility of transcription factors to the biosynthetic gene clusters (BGCs) responsible for secondary metabolite production. nih.gov In the context of this compound, LaeA acts as a positive regulator. Studies have shown that the deletion of the laeA gene leads to a significant reduction or complete loss of this compound production. researchgate.net

VeA, another key component of the velvet complex, is also essential for the normal production of this compound. researchgate.net Research in A. fumigatus has demonstrated that both the deletion and the overexpression of the veA gene result in decreased production of this compound. nih.govresearchgate.net This suggests that a precise level of VeA is required for optimal biosynthesis. The regulatory effect of VeA is exerted, at least in part, through its influence on the expression of key genes within the this compound gene cluster, such as gliZ (a pathway-specific transcription factor) and gliP (a non-ribosomal peptide synthetase). researchgate.netresearchgate.net The regulatory roles of LaeA and VeA can also be influenced by environmental conditions, such as temperature, with some secondary metabolite gene clusters, including that of this compound, being regulated by the velvet complex at 37°C. nih.gov

The interplay between these regulators forms a sophisticated system that allows the fungus to finely tune the production of secondary metabolites like this compound in response to its developmental stage and surrounding environment.

Table 1: Key Global Regulators of this compound Biosynthesis

| Regulator | Protein Type | Function in this compound Biosynthesis | Interaction |

|---|---|---|---|

| LaeA | Nuclear Protein / Putative Methyltransferase | Positive regulator; required for the expression of the gli gene cluster. | Forms the velvet complex with VeA and VelB. |

| VeA | Velvet Domain Protein | Positive regulator; precise levels are crucial for optimal production. Influences expression of gliZ and gliP. | Forms the velvet complex with LaeA and VelB. |

Influence of Environmental Factors (e.g., Zinc)

The production of this compound is not only governed by internal genetic regulators but is also highly responsive to environmental signals, with metal ion availability being a significant factor. Zinc, an essential trace element, has been identified as a key environmental cue that directly influences this compound biosynthesis in Aspergillus fumigatus.

Research has demonstrated an inverse relationship between zinc concentration and this compound production; specifically, zinc deficiency or depletion leads to an upregulation of the genes involved in the this compound biosynthetic pathway. nih.govresearchgate.net This response is mediated by the zinc-responsive transcription factor, ZafA. Under conditions of zinc starvation, ZafA is activated and subsequently upregulates the expression of GliZ. nih.govresearchgate.net GliZ encodes a Zn(II)2Cys6 binuclear transcription factor that is located within the gli gene cluster and serves as the specific activator for the other genes required for this compound synthesis. nih.govasm.org

The promoter region of GliZ contains conserved ZafA-binding motifs, and the binding of ZafA to this region is critical for the transcriptional activation of the entire cluster. researchgate.net Deletion of ZafA results in a dramatic decrease in the expression of gli cluster genes, such as GliT and GliA, and a corresponding reduction in this compound production. nih.gov This regulatory link between zinc availability and this compound synthesis is particularly relevant during fungal infection, as the host environment can be zinc-limited. It is hypothesized that during phagocytosis by host immune cells, the resulting zinc starvation triggers ZafA and subsequently GliZ, leading to the production of this compound as a virulence factor to combat the host defense system. nih.govresearchgate.net

Autoinduction of this compound Biosynthesis

The regulation of this compound production involves a positive feedback loop, a phenomenon known as autoinduction. In this process, the presence of this compound itself can stimulate its own biosynthesis. Studies have shown that exposing A. fumigatus to exogenous this compound can lead to an elevated expression of genes within the gli biosynthetic cluster. mdpi.commdpi.com

This autoinduction mechanism suggests that once a certain threshold concentration of this compound is reached, it can amplify its own production, potentially accelerating its accumulation in the local environment. This could be a strategic advantage for the fungus, particularly during infection, allowing for a rapid and robust production of this immunosuppressive mycotoxin to overcome host defenses. The precise molecular mechanism underlying this autoinduction, including the specific receptors or signaling pathways that sense extracellular this compound and transduce the signal to the biosynthetic machinery, remains an area of active investigation.

Metabolites and Derivatives within the this compound Biosynthetic Pathway

The biosynthesis of this compound is a complex, multi-step process that involves a series of enzymatic transformations, resulting in not only the final this compound molecule but also several key intermediates and related derivatives.

Dithiol this compound as an Intermediate

A critical intermediate in the final stages of this compound biosynthesis is its reduced form, dithiol this compound (dtGT). mdpi.comnih.gov This molecule contains two free thiol (-SH) groups, which are the precursors to the defining transannular disulfide bridge of the active this compound molecule. mdpi.com The formation of this disulfide bridge is the final major step in the biosynthetic pathway and is catalyzed by the FAD-dependent oxidoreductase, GliT. plos.orgnih.govresearchgate.net GliT facilitates the oxidation of the two thiol groups in dithiol this compound, using molecular oxygen as the terminal electron acceptor, to form the stable epidithio bond. researchgate.net Dithiol this compound is not merely a transient intermediate; its reactive thiol groups make it a potent molecule in its own right, capable of chelating metal ions like zinc. nih.gov

Bisdethiobis(methylthio)-gliotoxin (BmGT) and its Formation via GtmA (S-adenosylmethionine (SAM)-dependent bis-thiomethyltransferase)

While GliT acts to oxidize dithiol this compound to its final toxic form, an alternative fate for this intermediate exists, leading to the formation of Bisdethiobis(methylthio)-gliotoxin (BmGT). plos.orgmdpi.com This conversion is catalyzed by the enzyme GtmA, an S-adenosylmethionine (SAM)-dependent bis-thiomethyltransferase. nih.govnih.govmdpi.com GtmA transfers two methyl groups from SAM to the sulfur atoms of dithiol this compound, effectively capping the reactive thiol groups. nih.govnih.gov

Cryptic and Novel this compound-Dependent Metabolites

The metabolic output of the gli gene cluster is more diverse than initially understood. Advanced analytical techniques, such as differential analysis by 2D NMR spectroscopy (DANS), have been used to compare the metabolomes of wild-type A. fumigatus with mutant strains lacking a functional gli cluster (e.g., ΔgliZ). nih.govuniprot.org These comparative metabolomic studies have successfully identified a range of previously unknown, or "cryptic," metabolites whose production is dependent on the gli gene cluster. nih.govuniprot.org

These investigations have revealed nine novel gliZ-dependent metabolites, including compounds with unexpected structural features. nih.govuniprot.org Among the identified compounds were cyclo(L-Phe-L-Ser) and bis-N-norgliovictin, which had not previously been associated with the gli cluster. nih.gov The discovery of these novel molecules provides deeper insight into the intricate chemistry of the this compound biosynthetic pathway and suggests that the full metabolic potential of this gene cluster may not yet be fully realized. The existence of these cryptic metabolites highlights the complexity of fungal secondary metabolism and opens new avenues for investigating the biological roles of the gli cluster beyond the production of this compound itself.

Table 2: Key Metabolites and Derivatives in the this compound Pathway

| Compound Name | Abbreviation | Key Enzyme(s) Involved | Role in Pathway |

|---|---|---|---|

| Dithiol this compound | dtGT | GliT, GtmA | Key intermediate; precursor to both this compound and BmGT. |

| Bisdethiobis(methylthio)-gliotoxin | BmGT | GtmA | Attenuation product; formed via methylation of dithiol this compound. |

| cyclo(L-Phe-L-Ser) | - | GliP (putative) | Novel cluster-dependent metabolite. |

| bis-N-norgliovictin | - | - | Novel cluster-dependent metabolite. |

Fungal Self-Protection Mechanisms Against Endogenous this compound Toxicity

This compound is a potent mycotoxin that exhibits significant toxicity not only to host organisms but also to the producing fungus itself. plos.orgnih.gov To counteract the deleterious effects of their own secondary metabolite, fungi like Aspergillus fumigatus have evolved sophisticated and multi-layered self-protection mechanisms. plos.organnualreviews.org These strategies are critical for the fungus to survive and manage the production of this cytotoxic compound. The primary defense mechanisms include exporting the toxin out of the cell, enzymatic detoxification of the toxin, and negative regulation of its biosynthesis to prevent toxic intracellular accumulation. plos.orgbiorxiv.org These systems work in concert to ensure the fungus can produce and utilize this compound without succumbing to its toxic effects. nih.gov

GliA-mediated Efflux

One of the primary self-protection strategies employed by Aspergillus fumigatus is the active efflux of this compound from the fungal cell. This process is mediated by GliA, a protein encoded by the gliA gene within the this compound biosynthetic gene cluster. plos.orgnih.gov GliA is a member of the major facilitator superfamily (MFS) of transporters, a large group of membrane proteins known for transporting small molecules across cell membranes. oup.comoup.com

Research has demonstrated that GliA functions as a this compound efflux pump. plos.orgnih.gov Disruption of the gliA gene in A. fumigatus leads to a significant increase in susceptibility to externally applied this compound. oup.comnih.gov The gliA disruptant strain also shows a marked decrease in the amount of extracellular this compound, confirming its role in exporting the toxin. oup.comoup.com When the gliA gene was introduced into the this compound-sensitive yeast Saccharomyces cerevisiae, the yeast acquired resistance to the toxin, further substantiating GliA's role in transport and protection. oup.comoup.com

The combined disruption of both gliA and gliT (another self-protection gene) results in a mutant strain with even higher susceptibility to this compound than the individual gene disruptants. oup.comoup.com This indicates that GliA and GliT provide distinct but complementary protection mechanisms. oup.com By actively pumping this compound out of the cell, GliA prevents the intracellular concentration from reaching toxic levels, playing a crucial role in the fungus's tolerance to its own potent metabolite. nih.govnih.gov

GliT-mediated Detoxification

GliT is a key enzyme that plays a dual role in both the biosynthesis and detoxification of this compound. asm.org Encoded by the gliT gene within the gli cluster, it functions as an oxidoreductase. oup.comnih.gov In the final step of this compound biosynthesis, GliT catalyzes the closure of the disulfide bridge in the precursor dithiol this compound (dtGT), forming the final, toxic compound. plos.orgnih.gov

Paradoxically, GliT is also central to the fungus's self-protection. nih.gov In the presence of excess intracellular this compound, GliT can catalyze the reverse reaction: the reduction of the this compound disulfide bridge back to the less toxic dithiol form (dtGT). plos.orgnih.gov This detoxification activity prevents the irreversible depletion of intracellular glutathione, a critical antioxidant, which would otherwise be consumed in non-enzymatic reduction of excess this compound. nih.govmdpi.com

Deletion of the gliT gene renders A. fumigatus highly sensitive to exogenous this compound and abrogates this compound secretion. nih.govmdpi.com This sensitivity can be relieved by the addition of glutathione, highlighting the enzyme's role in maintaining cellular redox homeostasis during toxin exposure. nih.gov The expression of gliT is upregulated in the presence of exogenous this compound, and this regulation appears to be independent of other genes in the cluster, suggesting it is a primary, inducible defense mechanism. nih.gov The protective capability of GliT has been confirmed by transforming this compound-naïve fungi like Aspergillus nidulans and Saccharomyces cerevisiae with the gliT gene, which conferred resistance to this compound upon them. nih.govnih.gov

GtmA-mediated Attenuation of Biosynthesis

A third mechanism of self-protection involves the attenuation of this compound biosynthesis through the action of the enzyme GtmA. plos.orgwikipedia.org GtmA is an S-adenosylmethionine (SAM)-dependent bis-thiomethyltransferase that is not encoded within the this compound gene cluster. nih.govmdpi.com Its primary role is to negatively regulate the production of this compound. plos.orgwikipedia.org

GtmA acts on dithiol this compound (dtGT), the same precursor that GliT oxidizes to form this compound. nih.govmdpi.com Instead of forming a disulfide bridge, GtmA catalyzes the addition of two methyl groups to the thiol moieties of dtGT, converting it into bisdethiobis(methylthio)this compound (B161258) (BmGT). wikipedia.orgnih.gov BmGT is a significantly less toxic compound than this compound because the methylation of the sulfur residues prevents the redox cycling that is central to this compound's toxicity. nih.govwikipedia.org

Data Tables

Table 1: Key Proteins in Fungal Self-Protection Against this compound

| Protein Name | Gene | Function | Role in Self-Protection |

| GliA | gliA | Major Facilitator Superfamily (MFS) Transporter | Actively pumps this compound out of the fungal cell, preventing intracellular accumulation. plos.orgnih.govoup.com |

| GliT | gliT | Oxidoreductase | Catalyzes the reduction of toxic this compound to its less toxic dithiol form (dtGT). plos.orgnih.govnih.gov |

| GtmA | gtmA | S-adenosylmethionine-dependent bis-thiomethyltransferase | Converts the this compound precursor (dtGT) into the non-toxic BmGT, attenuating biosynthesis. plos.orgwikipedia.org |

Mechanisms of Gliotoxin Mediated Biological Effects

Cellular and Molecular Targets of Gliotoxin

This compound targets a broad spectrum of cellular and molecular components, leading to its observed cytotoxic and immunomodulatory effects. It functions as an inhibitor of several key enzymes, including farnesyl transferase and geranylgeranyltransferase. wikipedia.orgtoku-e.comfrontiersin.org Furthermore, this compound noncompetitively inhibits the chymotrypsin-like activity of the 20S proteasome, a crucial complex involved in protein degradation. wikipedia.orgnih.govtoku-e.comfrontiersin.orgfrontiersin.orgherts.ac.uk

Beyond enzymatic inhibition, this compound inactivates critical transcription factors and oxidases. It notably inhibits nuclear factor-κB (NF-κB), a central regulator of immune and inflammatory responses, by preventing the degradation of its inhibitory subunit, IκB-α. wikipedia.orgnih.govtoku-e.comfrontiersin.orgmdpi.comnih.gov Other targeted enzymes include NADPH oxidase and glutaredoxin. wikipedia.orgnih.govfrontiersin.orgmdpi.com this compound also induces Ca²⁺ release from mitochondria, disrupting cellular calcium homeostasis. toku-e.comfermentek.comherts.ac.uk

The presence of the disulfide bond in this compound allows for covalent interaction with proteins, particularly those rich in cysteine residues, through mixed disulfide formation. nih.govnih.govtoku-e.comscbt.comwgtn.ac.nzmdpi.com Studies have identified tubulin, glyceraldehyde-3-phosphate dehydrogenase, and peptidyl-prolyl cis-trans isomerase as putative protein targets. wgtn.ac.nz Additionally, this compound has been shown to target integrins, inducing anoikis in lung epithelial cells, and to inhibit reverse transcriptase and alcohol dehydrogenases. frontiersin.org It also inhibits the heat shock protein Sti1 and bacterial O-acetylserine sulfhydrolase CysK and CysM. nih.govmdpi.com

Interference with Redox Homeostasis and Reactive Oxygen Species (ROS) Production

A significant aspect of this compound's mechanism involves its profound interference with cellular redox homeostasis, leading to the production of reactive oxygen species (ROS). nih.govnih.govscbt.comfrontiersin.orgmdpi.combiorxiv.orgnih.govmaynoothuniversity.ienih.govresearchgate.netresearchgate.netnih.gov

The toxicity of this compound is largely attributed to its internal disulfide bridge, which facilitates redox cycling and interaction with thiol groups. wikipedia.orgnih.govnih.govtoku-e.comscbt.commdpi.comconicet.gov.ar This disulfide bond enables this compound to inactivate proteins by reacting with their thiol groups. wikipedia.orgnih.govtoku-e.comscbt.commdpi.com

This compound can be reduced to its dithiol form (dithiol this compound) by intracellular reducing agents such as dithiothreitol (B142953) (DTT), glutathione (B108866) (GSH), and various reducing enzymes. nih.govmdpi.comnih.govresearchgate.net This reduced dithiol form is highly reactive. The dithiol this compound can then be re-oxidized back to its disulfide form by cellular oxygen, a process that generates reactive oxygen species and contributes to the accumulation of ROS within the cell. nih.govnih.govscbt.comfrontiersin.orgnih.govmaynoothuniversity.ieresearchgate.netconicet.gov.ar This redox cycling is crucial for this compound's toxic effects. conicet.gov.ar this compound also directly blocks thiol residues present in cell membranes. wikipedia.orgfermentek.comscbt.com Research indicates that lower intracellular GSH levels can confer protection against this compound by reducing the formation of intracellular dithiol this compound. maynoothuniversity.ie

This compound is a potent inducer of oxidative stress within cells. nih.govmdpi.comwgtn.ac.nzbiorxiv.orgmaynoothuniversity.ienih.govresearchgate.netmdpi.comnih.govmdpi.commdpi.com This induction results from an imbalance between the generation of free radicals and the capacity of the cellular antioxidant defense system. mdpi.com In human neutrophils, the reduced form of this compound acts as a generator of superoxide (B77818) by inhibiting NADPH oxidase. nih.govmdpi.com This disruption of redox balance can also stem from mitochondrial damage caused by this compound, which subsequently leads to further ROS production. researchgate.net

Excessive production of ROS, induced by this compound, is directly responsible for causing oxidative damage to DNA, including both single- and double-stranded breaks. nih.govbiorxiv.orgnih.govresearchgate.net Studies have shown that incubating dithiol this compound with DNA in the presence of Fe³⁺ is sufficient to induce these breaks. nih.govresearchgate.net Conversely, the disulfide form of this compound is inactive in causing DNA damage unless a suitable reducing agent, such as reduced glutathione, dithiothreitol, or reduced pyridine (B92270) coenzymes, is present to convert it to the dithiol form. nih.govresearchgate.net The DNA damage can be mitigated by metal chelators and catalase, highlighting the involvement of reactive oxygen species and metal ions in this process. nih.govresearchgate.net The ROS generated during redox cycling lead to the formation of hydroxylated and other altered DNA products. nih.govresearchgate.net Specific DNA adducts observed include increases in 6-hydro-5,6-dihydroxythymidine (thymine glycol) monophosphate [d(TG)MP], 8-hydroxy-2'-deoxyguanidine monophosphate [8(OH)dGMP], and deoxynucleotide diphosphate (B83284) (dNDP) adducts. nih.gov

In terms of proteins, this compound has been shown to cause protein aggregation and induce a heat shock response. biorxiv.orgnih.gov Furthermore, an increase in protein carbonyl compounds (PCC), a marker of protein oxidation, has been demonstrated following this compound exposure. oaepublish.com Concurrently, a significant decrease in the total sulfhydryl content of proteins is observed, indicating the direct interaction of this compound's disulfide bond with protein thiol groups. oaepublish.com

Immunomodulatory Activities

This compound possesses potent immunosuppressive properties, which are critical to its role as a virulence factor in fungal infections. wikipedia.orgnih.govtoku-e.comfermentek.comscbt.comfrontiersin.orgmdpi.comnih.govconicet.gov.ar It can suppress the function and induce apoptosis in various immune cells, including neutrophils, eosinophils, granulocytes, macrophages, thymocytes, splenocytes, and mesenteric lymph node cells. wikipedia.orgnih.govfermentek.commdpi.comnih.govnih.gov

Specifically, neutrophils exposed to this compound exhibit reduced release of reactive oxygen species and diminished phagocytic activities. wikipedia.orgmdpi.com this compound also interferes with T-cell activation and represses the function of antigen-presenting cells, leading to apoptosis of monocytes. wikipedia.orgmdpi.com Its ability to inhibit phagocytosis by both macrophages and neutrophils is a key immunomodulatory effect. frontiersin.org

A significant mechanism underlying its immunosuppressive activity is the inhibition of inducible NF-κB activity. This compound achieves this by preventing the proteasomal degradation of IκB, the inhibitory subunit of NF-κB. wikipedia.orgnih.govtoku-e.comfrontiersin.orgmdpi.comnih.gov This inhibition of NF-κB subsequently prevents the release of cytokines and the induction of a full inflammatory response. wikipedia.orgnih.govmdpi.com Consequently, this compound displays anti-inflammatory activity in vivo. wikipedia.orgnih.govtoku-e.commdpi.com Interestingly, this compound has also been observed to activate latent HIV-1 gene expression by targeting LARP7. wikipedia.org

Inhibition of Nuclear Factor-κB (NF-κB) Activity

Antioxidant Activities (at Low Doses)

Interaction with Thioredoxin Redox System

This compound significantly interacts with the thioredoxin redox system, a crucial intracellular antioxidant defense mechanism that utilizes electrons from NADPH to mitigate cellular oxidative stress. nih.govnih.gov Studies have shown that this compound can potently accelerate NADPH oxidation and reduce hydrogen peroxide (H₂O₂) to water (H₂O) by functionally substituting for peroxiredoxin in vitro. nih.gov This interaction decreases the intracellular levels of H₂O₂ in cells, demonstrating an antioxidant activity of this compound in the presence of the thioredoxin redox system. nih.govnih.govplos.org

However, the interaction is complex and dose-dependent. While low concentrations of this compound can exert antioxidant effects, higher concentrations can induce cytotoxic effects. wikipedia.orgnih.gov this compound can be reduced in vivo to dithiol this compound by cellular reducing agents, including dithiothreitol (DTT), glutathione, and various reducing enzymes. nih.gov This dithiol form can then release electrons to oxygen atoms, leading to the production of intracellular reactive oxygen species (ROS). nih.gov Subsequently, dithiol this compound can be re-oxidized back to this compound by cellular oxygen, establishing a redox cycling system that results in the accumulation of ROS and can cause peroxide damage. nih.gov

Data on this compound's Interaction with Thioredoxin Redox System:

| Effect Category | Specific Mechanism / Observation | Reference |

| Antioxidant Activity | Accelerates NADPH oxidation and reduces H₂O₂ to H₂O, substituting for peroxiredoxin function. | nih.gov |

| Antioxidant Activity | Decreases intracellular H₂O₂ levels in HeLa cells. | nih.gov |

| Antioxidant Activity | Exhibits H₂O₂-reducing activity in a thioredoxin redox system (thioredoxin, thioredoxin reductase, NADPH). | nih.gov |

| Pro-oxidant Activity | Reduced to dithiol this compound by cellular reducing agents (e.g., glutathione, DTT). | nih.gov |

| Pro-oxidant Activity | Dithiol this compound undergoes redox cycling, leading to intracellular ROS accumulation. | nih.gov |

Gliotoxin in Fungal Pathogenesis and Host Interactions

Role as a Virulence Factor in Opportunistic Fungi

Gliotoxin is recognized as a key virulence factor for the opportunistic human pathogen Aspergillus fumigatus. nih.govasm.org This epipolythiodioxopiperazine (ETP) class of mycotoxin is the major and most potent toxin produced by this fungus. nih.gov Its production by the majority of clinical isolates of A. fumigatus further supports its role in human disease. nih.govcolumbusstate.edu

The pathogenicity of Aspergillus fumigatus is intricately linked to its ability to produce a variety of secondary metabolites, with this compound being a prominent example. asm.org this compound's immunosuppressive properties are a key contributor to the fungus's ability to cause disease. nih.govwikipedia.org It can be detected in the sera of patients with invasive aspergillosis, highlighting its in vivo production during infection. asm.org

Invasive aspergillosis (IA) is a severe and often fatal infection that occurs primarily in immunocompromised individuals. nih.gov Aspergillus fumigatus is the most common causative agent of IA. nih.govnih.gov this compound is considered a significant contributor to the development of this disease. nih.govmdpi.com Its ability to induce apoptosis in various immune cells and inhibit key functions of the innate immune system facilitates fungal proliferation within the host. nih.govdb-thueringen.de Furthermore, studies have shown that this compound can inhibit angiogenesis, which may play a role in the tissue damage observed in IA. mdpi.com The presence of this compound has been confirmed in patients with IA, directly linking the toxin to the disease process. wikipedia.org

The importance of this compound as a virulence factor is heavily dependent on the host's immune status. nih.govoup.com In non-neutropenic hosts, particularly those immunosuppressed with corticosteroids, this compound plays a crucial role in the pathogenesis of aspergillosis. nih.govoup.com However, in neutropenic hosts, where neutrophils are depleted, the role of this compound as a virulence determinant appears to be less significant. nih.govoup.com This suggests that neutrophils are a primary target of this compound, and in their absence, the toxin's impact on virulence is diminished. nih.govresearchgate.net This differential effect underscores the complexity of host-pathogen interactions and the specific mechanisms by which this compound contributes to disease in different patient populations. nih.gov

| Host Immune Status | Immunosuppressive Regimen | Role of this compound in Virulence | Supporting Evidence |

|---|---|---|---|

| Non-neutropenic | Corticosteroids (e.g., hydrocortisone, cortisone acetate) | Important virulence determinant | Studies show significantly attenuated virulence of this compound-deficient mutants. nih.govnih.govoup.com |

| Neutropenic | Cyclophosphamide and corticosteroids | Unimportant for virulence | This compound-deficient mutants show virulence comparable to wild-type strains. nih.govoup.comoup.com |

Genetic studies have provided direct evidence for this compound's role in virulence. The creation of Aspergillus fumigatus mutants unable to produce this compound, through the deletion of genes in the this compound biosynthetic cluster like gliP and gliZ, has been instrumental. nih.govnih.gov The gliP gene encodes a nonribosomal peptide synthase, which is the first step in this compound biosynthesis. nih.govasm.org Deletion of gliP results in the abrogation of this compound production. nih.govmdpi.com In non-neutropenic mouse models of invasive aspergillosis, these this compound-deficient mutants exhibit significantly attenuated virulence compared to the wild-type and reconstituted strains. nih.govasm.orgnih.gov Similarly, deletion of laeA, a global regulator of secondary metabolism that controls this compound production, also leads to reduced virulence. asm.org

| Gene | Function | Effect of Deletion on this compound Production | Impact on A. fumigatus Virulence |

|---|---|---|---|

| gliP | Encodes a nonribosomal peptide synthase, the first step in this compound biosynthesis. nih.govasm.org | Abrogates this compound production. nih.gov | Significantly attenuates virulence in non-neutropenic hosts. nih.govasm.orgnih.gov |

| gliZ | Encodes a transcription factor that regulates the this compound biosynthetic gene cluster. nih.govasm.org | Results in no detectable this compound production. asm.org | Contributes to virulence, though its deletion may not show a statistically significant difference from wild-type in some models. asm.org |

| laeA | A master regulator of secondary metabolite production, including this compound. asm.org | Reduces this compound biosynthesis. asm.org | Reduces virulence. asm.org |

Interestingly, the non-pathogenic relative of A. fumigatus, Aspergillus fischeri, also possesses a homologous this compound biosynthetic gene cluster and can produce this compound under the same laboratory conditions as A. fumigatus. asm.orgnih.govresearchgate.net Despite this, A. fischeri is not considered a pathogen. asm.org Studies have shown that while the loss of the master regulator of secondary metabolism, laeA, and the subsequent loss of this compound production in A. fumigatus leads to reduced virulence, the same genetic modification in A. fischeri does not alter its virulence profile. asm.orgnih.gov This suggests that while this compound is a potent toxin, its role as a virulence factor is context-dependent and relies on the broader genetic and phenotypic background of the fungal species. asm.org The ability to cause disease is likely a result of a combination of multiple virulence factors, and the presence of a single factor like this compound is not sufficient to confer pathogenicity. asm.orgnih.gov

Aspergillus fumigatus Pathogenicity

Impact on Host Immune Evasion Strategies

This compound employs a range of strategies to help fungi evade the host immune system. db-thueringen.deresearchgate.net It has potent immunosuppressive effects, targeting various components of both the innate and adaptive immune responses. wikipedia.org One of its key mechanisms is the induction of apoptosis in immune cells, including macrophages, monocytes, and neutrophils. nih.govnih.gov This programmed cell death of key defensive cells severely hampers the host's ability to clear the fungal infection. nih.gov

This compound also directly inhibits the function of phagocytic cells. nih.gov It has been shown to suppress the phagocytic activity of macrophages and inhibit the oxidative burst in neutrophils, which is a critical mechanism for killing pathogens. nih.govnih.gov Specifically, this compound can inhibit the myeloid NADPH oxidase, the enzyme responsible for producing antimicrobial reactive oxygen species. nih.gov By subverting the function of these crucial immune cells, this compound allows the fungus to survive and proliferate within the host. nih.gov Furthermore, this compound can modulate the production of lipid mediators, such as leukotrienes, which are important for immune cell communication and recruitment, further disrupting the coordinated immune response. db-thueringen.de

Effects on Fungal Growth and Competition

Fungicidal and Bacteriostatic Properties

This compound, a sulfur-containing mycotoxin, demonstrates significant biological activity, including fungicidal and bacteriostatic properties that are crucial for the producing organism's defense against other microbes. wikipedia.orgnih.gov This activity is a key element in the ecological competition among microorganisms. The compound's mechanism of action is multifaceted; in bacteria, its reduced dithiol form acts as a potent zinc chelator, depleting this essential metal ion and thereby inhibiting growth. nih.gov

Research has shown that this compound exhibits broad-spectrum antibiotic properties. nih.gov It is effective against both Gram-positive and Gram-negative bacteria. nih.gov For instance, studies on the Gram-positive bacterium Enterococcus faecalis revealed significant, dose-dependent growth inhibition when exposed to this compound concentrations ranging from 0.9375 to 60 µM. nih.gov At higher concentrations, this compound can transition from a bacteriostatic (growth-inhibiting) to a bactericidal (bacteria-killing) agent. nih.gov

The antifungal effects of this compound are also well-documented, contributing to the producing fungus's ability to compete with other fungal species. wikipedia.orgbohrium.com There is evidence of differential sensitivity to this compound among various fungi, including species such as Aspergillus flavus and Fusarium graminearum. wikipedia.org

Table 1: Antimicrobial Spectrum of this compound

| Microorganism Type | Effect | Mechanism of Action | Affected Species (Examples) |

|---|---|---|---|

| Bacteria (Gram-positive) | Bacteriostatic / Bactericidal | Zinc (Zn²⁺) chelation by dithiol this compound | Enterococcus faecalis |

| Bacteria (Gram-negative) | Bacteriostatic | Zinc (Zn²⁺) chelation by dithiol this compound | Not specified in sources |

| Fungi | Fungicidal | Not fully specified, involves redox activity | Aspergillus flavus, Fusarium graminearum |

Self-Protection Mechanisms in Producers

The high toxicity of this compound necessitates that producing organisms, such as Aspergillus fumigatus, possess sophisticated self-protection mechanisms to avoid self-intoxication. plos.orgasm.org These defense strategies are multifaceted and involve several key proteins encoded within the this compound biosynthetic gene cluster and elsewhere in the genome. plos.org

Three primary mechanisms of self-protection have been identified in A. fumigatus:

Toxin Efflux: The major facilitator superfamily transporter, GliA, is located in the this compound gene cluster and functions as an efflux pump. plos.org GliA actively transports this compound out of the fungal cell, preventing the intracellular accumulation of the toxin to toxic levels. plos.org Deletion of the gliA gene has been shown to increase the fungus's susceptibility to externally applied this compound. plos.org

Enzymatic Neutralization: The oxidoreductase enzyme GliT plays a crucial dual role in both the biosynthesis and detoxification of this compound. plos.orgasm.org While it catalyzes the final step in this compound synthesis by closing the disulfide bridge, it can also reverse this process. plos.org In the presence of excess this compound, GliT can reduce the toxin's disulfide bridge to produce the less toxic dithiol this compound (dtGT), effectively neutralizing its harmful effects. plos.org GliT provides complete protection against exogenous this compound. nih.gov

Post-Biosynthetic Modification: A third mechanism involves the S-adenosylmethionine-dependent bis-thiomethyltransferase, GtmA. plos.orgasm.org This enzyme is not located in the main gene cluster. asm.org GtmA converts the reduced dithiol this compound (dtGT) into bisdethiobis(methylthio)-gliotoxin (bmGT), a methylated and less toxic form. plos.orgasm.org This action serves to attenuate this compound production post-biosynthetically and is considered a key part of the self-protection system. plos.org

**Table 2: this compound Self-Protection Mechanisms in *Aspergillus fumigatus***

| Mechanism | Key Protein | Function | Gene Location |

|---|---|---|---|

| Toxin Efflux | GliA | Major facilitator superfamily transporter; pumps this compound out of the cell. | This compound biosynthetic gene cluster |

| Enzymatic Neutralization | GliT | Oxidoreductase; reduces toxic this compound to its dithiol form (dtGT). | This compound biosynthetic gene cluster |

| Post-Biosynthetic Modification | GtmA | Bis-thiomethyltransferase; converts dtGT to the less toxic bmGT. | Outside of gene cluster (Chromosome 2) |

This compound in Plant Pathogen Control

This compound, as a secondary metabolite produced by fungi like Trichoderma virens, has been investigated for its role in the biological control of plant diseases. nih.gov Its antimicrobial properties make it a potential agent for inhibiting the growth of various plant pathogens. nih.gov

Inhibition of Plant Pathogen Growth (Pythium ultimum, Sclerotinia sclerotiorum)

This compound has demonstrated inhibitory activity against several significant soil-borne plant pathogens, including Pythium ultimum and Sclerotinia sclerotiorum. nih.govmdpi.com

Pythium ultimum : This oomycete is a common cause of "damping-off," a disease that affects seedlings. This compound is known to be highly toxic to Pythium species. mdpi.comnih.gov The production of this compound by biocontrol fungi is linked to their ability to suppress diseases caused by this pathogen. nih.gov In laboratory assays, this compound applied at a concentration of 30 μg created a 2.5-mm clear zone of inhibition against P. ultimum on an agar plate, demonstrating its direct antagonistic effect. apsnet.org

Sclerotinia sclerotiorum : This necrotrophic fungus causes white mold or Sclerotinia stem rot in a wide range of crops. scialert.net Research involving the closely related pathogen Sclerotium rolfsii has shown that this compound is a critical component in its suppression by Trichoderma virens. apsnet.orgnih.gov The this compound-producing strain T23 of T. virens inhibited the in-vitro growth of S. rolfsii by 70.2%. apsnet.orgnih.gov When the gene responsible for this compound production in this strain was disrupted, the antagonistic effect against the pathogen was significantly reduced, confirming the metabolite's important role. apsnet.orgnih.gov Microscopic examination revealed that direct treatment with this compound caused significant damage to the hyphal cells of the pathogen, including plasmolysis and other ultrastructural changes. apsnet.org

Table 3: Effect of this compound on Plant Pathogens

| Pathogen | Disease Caused | Inhibitory Effect of this compound | Research Finding |

|---|---|---|---|

| Pythium ultimum | Damping-off | Direct inhibition of growth. | A 30 μg application created a 2.5-mm zone of inhibition in vitro. apsnet.org |

Toxicological Research and Strategies for Toxicity Prevention

Mechanisms of Gliotoxin-Induced Cytotoxicity

This compound exerts its cytotoxic effects through a variety of mechanisms, primarily by inducing apoptosis in a range of mammalian cells. A key feature of its toxicity is the generation of reactive oxygen species (ROS) through the redox cycling of its disulfide bridge nih.gov. This process is believed to be a major contributor to the damage it inflicts on cells nih.gov. The production of ROS can lead to oxidative stress, damaging cellular components and triggering apoptotic pathways researchgate.net.

Research has shown that this compound-induced apoptosis is associated with the activation of caspases, a family of proteases crucial for programmed cell death. Specifically, caspase-3-like proteases are activated in response to this compound, leading to the execution of the apoptotic process plos.orgresearchgate.net. This activation is often preceded by the release of cytochrome c from the mitochondria into the cytosol, a critical event in the intrinsic apoptotic pathway nih.govnih.gov. Interestingly, in some instances, the release of cytochrome c occurs without a significant drop in the mitochondrial membrane potential nih.gov.

Furthermore, this compound is a potent inhibitor of the transcription factor nuclear factor-kappa B (NF-κB) nih.govnih.gov. NF-κB plays a vital role in the immune response and cell survival by regulating the expression of genes involved in inflammation and anti-apoptotic processes nih.gov. By inhibiting NF-κB, this compound can suppress the host's immune response and promote apoptosis in immune cells such as neutrophils, macrophages, and lymphocytes nih.govnih.gov. This immunosuppressive activity is a significant aspect of its cytotoxicity and is attributed to the interaction of its disulfide bridge with thiol groups on proteins involved in the NF-κB signaling pathway nih.gov.

Studies have demonstrated that this compound can induce apoptosis in various cell types, including hepatic stellate cells, Kupffer cells, renal proximal tubular cells, and various cancer cell lines plos.orgnih.govsanctuaryfunctionalmedicine.com. The cytotoxic effects are dose-dependent, with lower concentrations often inducing apoptosis and higher concentrations leading to necrosis nih.gov.

| Cell Type | Key Cytotoxic Effects | References |

| Kupffer Cells | Apoptosis, Necrosis, Cytochrome c release, Caspase-3 activation | nih.gov |

| LLC-PK1 (Renal) Cells | Apoptosis, Caspase-3-like protease activation, Increased ROS | plos.orgresearchgate.net |

| HT1080 (Fibrosarcoma) Cells | Apoptosis, Inhibition of NF-κB, Increased ROS | nih.gov |

| Macrophages | Apoptosis, ROS production, Cytochrome c release | nih.gov |

| HeLa & SW1353 Cells | Apoptosis, Caspase-3, -8, -9 activation, Bcl-2 downregulation, Bax upregulation | sanctuaryfunctionalmedicine.com |

Strategies to Mitigate this compound Toxicity from Fungi

Several strategies have been identified to mitigate the toxicity of this compound, primarily focusing on the molecular machinery responsible for its biosynthesis and self-protection in producing fungi, such as Aspergillus fumigatus. These strategies often involve targeting specific genes and proteins within the this compound biosynthetic pathway.

The biosynthesis of this compound is orchestrated by a cluster of genes known as the gli gene cluster nih.gov. A key strategy to prevent this compound production is to target the expression of these genes. Deletion or deregulation of essential genes within this cluster can effectively abolish the production of this compound nih.gov. For instance, the deletion of the gliP gene, which encodes a non-ribosomal peptide synthetase responsible for the first step in the biosynthetic pathway, has been shown to abrogate this compound synthesis nih.gov. This, in turn, reduces the virulence of A. fumigatus in certain models of infection nih.govoup.com.

GliT is a crucial oxidoreductase encoded by the gliT gene within the gli cluster. It plays a dual role in both the biosynthesis of this compound and the self-protection of the fungus nih.govnih.gov. GliT catalyzes the formation of the disulfide bridge, which is essential for this compound's toxicity nih.govnih.gov. However, it also possesses reductase activity that can detoxify exogenous this compound, thereby protecting the fungus nih.govplos.org. Deletion of gliT renders A. fumigatus highly sensitive to external this compound and disrupts the secretion of the toxin nih.gov. Therefore, interfering with GliT's oxidative function could prevent the formation of toxic this compound, while inhibiting its reductase activity could make the fungus more susceptible to its own toxin.

The expression of the gli gene cluster is regulated by transcriptional activators, with GliZ being a key player nih.govresearchgate.net. GliZ is a Zn(II)2Cys6 binuclear transcription factor that is essential for the expression of other genes in the gli cluster nih.govresearchgate.net. Deletion of the gliZ gene results in the complete loss of this compound production nih.gov. Consequently, targeting GliZ presents a promising strategy to shut down the entire this compound biosynthetic pathway, thereby preventing the formation of the toxin and reducing the pathogenicity of the fungus nih.gov.

The toxicity of this compound is critically dependent on its intramolecular disulfide bridge nih.govnih.gov. This bond allows the molecule to undergo redox cycling, leading to the production of ROS, and to interact with and inactivate host proteins through thiol-disulfide exchange reactions nih.gov. Therefore, strategies aimed at cleaving or modifying this disulfide bond can effectively detoxify the molecule. The use of reducing agents can break the disulfide bond, converting this compound to its less toxic dithiol form nih.gov. Furthermore, enzymatic modification of this bond is a natural detoxification mechanism.

GtmA is an S-adenosylmethionine (SAM)-dependent bis-thiomethyltransferase that plays a significant role in this compound detoxification nih.govnih.gov. Although not part of the gli gene cluster, GtmA can convert the dithiol form of this compound into bisdethiobis(methylthio)this compound (B161258) (BmGT), a much less toxic compound nih.govnih.gov. This process involves the methylation of the thiol groups, which prevents the reformation of the disulfide bridge and blocks the redox cycling capacity of the molecule nih.gov. Overexpression of gtmA can attenuate the toxicity of this compound by reducing its production nih.gov. Therefore, enhancing the activity of GtmA or utilizing similar enzymatic strategies to modify the disulfide bond represents a viable approach to mitigate this compound's harmful effects.

| Strategy | Target | Mechanism of Action | References |

| Targeting gli Gene Cluster | gliP gene | Abolishes this compound biosynthesis at the initial step. | nih.govoup.com |

| Interfering with GliT Activity | GliT protein | Prevents formation of the toxic disulfide bridge or inhibits the fungal self-protection mechanism. | nih.govnih.govnih.govplos.org |

| Targeting GliZ | GliZ transcription factor | Shuts down the expression of the entire gli gene cluster, halting this compound production. | nih.govresearchgate.net |

| Disulfide Bond Modification | Disulfide bridge | Cleavage or methylation of the disulfide bond to form less toxic derivatives. | nih.govnih.gov |

| Enhancing GtmA Activity | GtmA enzyme | Converts dithiol this compound to the non-toxic BmGT, attenuating overall toxicity. | nih.govnih.gov |

Analytical Methodologies for Gliotoxin Research

Detection and Quantification in Biological Samples

The detection and quantification of gliotoxin in biological matrices, such as serum, culture supernatants, and feed samples, are critical for understanding its role as a virulence factor and its impact on health conicet.gov.arfrontiersin.orgnih.gov. Various techniques have been employed, with a strong emphasis on methods offering high sensitivity, selectivity, and accuracy.

Chromatographic Techniques

Chromatographic methods are widely utilized for this compound analysis due to their ability to separate the compound from complex biological matrices, allowing for precise identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a robust and widely applied technique for the detection and quantification of this compound in various biological samples, including fungal culture filtrates, feed samples, and patient serum nih.govveterinaryworld.orggssrr.orgfrontiersin.org. HPLC offers high precision and sensitivity, often outperforming Thin-Layer Chromatography (TLC) in detecting this compound producers veterinaryworld.org.

Key Applications and Parameters:

Fungal Culture Supernatants: HPLC has been used to monitor this compound production over time in fungal cultures, such as Trichoderma virens and Aspergillus fumigatus nih.govfrontiersin.org. For instance, one study observed this compound production in T. virens Gv29-8 starting at 24 hours post-inoculation, rapidly increasing to 74.9 ± 32.3 µg/mL at 48 hours, and reaching 93.1 ± 11.3 µg/mL at 162 hours frontiersin.org. Another study determined optimal conditions for this compound production by A. fumigatus using HPLC, finding maximum concentrations (115.6 ppm) after 10 days of incubation on rice medium at 37°C gssrr.org.

Feed Samples: HPLC has been successfully employed to detect this compound in animal feed samples, such as those from dairy cattle, with some A. fumigatus isolates yielding detectable gliotoxins veterinaryworld.org.

Extraction Methods: Sample preparation for HPLC often involves solvent extraction. For fungal culture filtrates, chloroform (B151607) extraction followed by evaporation and redissolution in methanol (B129727) is a common approach frontiersin.org. For more complex matrices, dichloromethane (B109758) has been used, with the organic phase evaporated and the residue dissolved in a methanol/water mixture for analysis nih.gov.

Chromatographic Conditions:

Columns: C18 columns are frequently used, such as XBridge® C18 (3.5 µm, 4.6 × 100 mm or 150 mm × 2.1 mm ID) nih.govnih.gov.

Mobile Phase: Common mobile phases include methanol/water mixtures, often with varying gradients nih.govgssrr.orgpsu.edu. For example, a 50:50 (v/v) methanol:water ratio has been optimized for this compound detection psu.edu. Another method used a gradient elution with water and methanol, starting with 55% water and decreasing to 40% nih.gov.

Flow Rate: Flow rates typically range from 0.8 mL/min to 1.0 mL/min nih.govpsu.edu.

Detection Wavelength: UV detectors are commonly set at 254 nm or 273 nm, corresponding to this compound's absorbance maximum nih.govpsu.edu.

Performance: HPLC methods have demonstrated good linearity (e.g., R² ≥ 0.994 or up to 0.99999) and high recovery rates (e.g., 99.22%) for this compound psu.edunih.gov. The detection limit of HPLC for this compound and bis(methylthio)this compound (bmGT) can be as low as 16.7 ng/mL nih.gov.

Table 1: Representative HPLC Parameters for this compound Analysis

| Parameter | Typical Range/Value | Reference |

| Column | C18 (e.g., XBridge C18, Inertsil ODS-SP) | nih.govnih.govpsu.edu |

| Column Temperature | 25°C - 30°C | nih.govpsu.edunih.gov |

| Mobile Phase | Methanol:Water (e.g., 50:50 v/v); Water/Methanol gradients | nih.govgssrr.orgpsu.edu |

| Flow Rate | 0.8 - 1.0 mL/min | nih.govpsu.edu |

| Detection Wavelength | 254 nm, 273 nm | nih.govpsu.edu |

| Injection Volume | 10 µL - 20 µL | conicet.gov.arnih.govnih.gov |

| Linearity (R²) | ≥ 0.994 - 0.99999 | psu.edunih.gov |

| Recovery Rate | Up to 99.22% | psu.edu |

| Detection Limit (LOD) | 16.7 ng/mL (for GT and bmGT) | nih.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the detection and quantification of this compound in complex biological matrices, including patient serum, animal tissues, and fungal extracts conicet.gov.arnih.gov. Its ability to provide both chromatographic separation and specific mass spectral identification makes it invaluable for accurate analysis, especially in clinical and environmental samples where matrix effects can be significant conicet.gov.arnih.gov.

Key Applications and Parameters:

Clinical Diagnosis: An HPLC-MS/MS method has been developed and validated for this compound detection in the serum of patients suspected of having aspergillosis nih.govresearchgate.net. This compound has been measured in the sera of mice with experimentally induced invasive aspergillosis (36.5 ± 30.28 ng/mL) and in cancer patients with documented invasive aspergillosis (65–785 ng/mL) nih.gov.

Fungal Extracts and Feed: LC-MS/MS is used for determining this compound from A. fumigatus fungal extracts, including those from animal feedstuffs conicet.gov.arresearchgate.net. A micro-analytical sample treatment procedure coupled with LC-MS/MS has been described as a precise and useful methodology for rapid and safe determination of this compound from A. fumigatus cultures conicet.gov.arresearchgate.net.

Matrix Effects and Recovery: Matrix-matched calibration is often employed to compensate for matrix effects in complex samples conicet.gov.arresearchgate.net. Mean recoveries at spiking levels of 2500 and 7000 ng/g were reported as 100.3 ± 6.6% RSD and 92.4 ± 3.8% RSD, respectively conicet.gov.arresearchgate.net.

Chromatographic and Mass Spectrometric Conditions:

Columns: XBridge C18 columns (e.g., 150×2.1 mm id; 5 µm particle size) are commonly used nih.govresearchgate.net. Gemini C18-columns have also been reported nih.gov.

Mobile Phase: Gradient elution systems are typical, often involving water and acetonitrile (B52724) or methanol, with additives like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) nih.govnih.govresearchgate.net. For example, a gradient of water and acetonitrile/water (95:5 v/v), both containing 1 mM ammonium formate, has been used nih.gov.

Flow Rate: Flow rates typically range from 0.2 mL/min to 0.45 mL/min conicet.gov.arnih.gov.

Detection: Multiple-reaction monitoring (MRM) in positive-ion mode is frequently used for this compound determination, monitoring specific ion transitions (e.g., m/z 324.9→261.2 and m/z 324.9→243.1 for this compound) conicet.gov.arnih.gov.

Performance: LC-MS/MS methods are highly sensitive, selective, linear, precise, and accurate, with instrumental limits of detection (S/N=3) as low as 0.25 ng conicet.gov.arnih.govresearchgate.net.

Table 2: Representative LC-MS/MS Parameters for this compound Analysis

| Parameter | Typical Range/Value | Reference |

| Column | C18 (e.g., XBridge C18, Gemini C18) | nih.govnih.govresearchgate.net |

| Column Temperature | 22°C - 25°C | conicet.gov.arnih.gov |

| Mobile Phase | Water/Acetonitrile or Methanol gradients with additives | conicet.gov.arnih.govnih.gov |

| Flow Rate | 0.2 - 0.45 mL/min | conicet.gov.arnih.gov |

| Ionization Mode | Positive-ion mode (ESI) | conicet.gov.arnih.gov |

| Detection | Multiple-reaction monitoring (MRM) | conicet.gov.arnih.gov |

| LOD (Instrumental) | 0.25 ng | conicet.gov.arresearchgate.net |